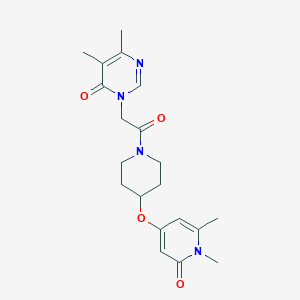
3-(Brommethyl)-1,1-dimethylcyclohexan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-1,1-dimethylcyclohexane is an organic compound featuring a bromomethyl group attached to a cyclohexane ring with two methyl groups at the 1-position
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-1,1-dimethylcyclohexane is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to introduce bromomethyl groups into pharmaceutical candidates, potentially modifying their biological activity.
Material Science: It may be used in the preparation of polymers and other materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,1-dimethylcyclohexane typically involves the bromination of 1,1-dimethylcyclohexane. This can be achieved through a free radical bromination process using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl product.
Industrial Production Methods
Industrial production of 3-(Bromomethyl)-1,1-dimethylcyclohexane may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-1,1-dimethylcyclohexane primarily undergoes substitution reactions due to the presence of the bromomethyl group. Common reactions include nucleophilic substitution (S_N2) and elimination (E2) reactions.
Common Reagents and Conditions
Nucleophilic Substitution (S_N2): This reaction involves the replacement of the bromine atom with a nucleophile such as hydroxide (OH^-), cyanide (CN^-), or an alkoxide (RO^-). The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination (E2): In the presence of a strong base like potassium tert-butoxide (t-BuOK), the compound can undergo elimination to form an alkene. This reaction is usually carried out in a solvent like tert-butanol.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or ethers.
Elimination: The major product is typically 1,1-dimethylcyclohexene.
Wirkmechanismus
The mechanism of action for 3-(Bromomethyl)-1,1-dimethylcyclohexane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution or the formation of a double bond during elimination. The molecular targets and pathways are primarily related to its reactivity as an alkylating agent, where it can form covalent bonds with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-1,1-dimethylcyclohexane: Similar in structure but with a chlorine atom instead of bromine. It undergoes similar reactions but with different reactivity due to the nature of the halogen.
3-(Iodomethyl)-1,1-dimethylcyclohexane: Contains an iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to the bromine analog.
Uniqueness
3-(Bromomethyl)-1,1-dimethylcyclohexane is unique due to the balance of reactivity and stability provided by the bromine atom. It is more reactive than the chlorine analog but more stable than the iodine analog, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
3-(bromomethyl)-1,1-dimethylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-9(2)5-3-4-8(6-9)7-10/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSPXBUWKALTAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)CBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-benzoyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2463586.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-methylpiperidine](/img/structure/B2463588.png)
![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2463589.png)

![3-(2-((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamido)propanoic acid](/img/structure/B2463593.png)

![1-ethyl-N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2463596.png)
![2-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2463600.png)
![tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2463601.png)
![6-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2463602.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2463603.png)
![3-(benzo[d]thiazol-2-yl)-8-((2-ethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2463604.png)
![methyl 5-oxo-5-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)pentanoate](/img/structure/B2463605.png)
![(E)-3-amino-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B2463607.png)
